N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide
Description
N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a sulfamoyl group and a 3-acetylphenyl moiety. The sulfamoyl group is further modified with cyclopropyl and furan-2-ylmethyl substituents, creating a structurally complex molecule.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-14(24)15-4-2-5-16(12-15)22-21(25)19-9-10-20(29-19)30(26,27)23(17-7-8-17)13-18-6-3-11-28-18/h2-6,9-12,17H,7-8,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUEFJKGAPHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, an acetophenone moiety, and a sulfamoyl group, which contribute to its chemical reactivity and biological properties. Its molecular formula is C18H20N2O4S, and it has a molecular weight of approximately 364.43 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways in target cells.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant properties, which may protect cells from oxidative stress.
- Cellular Signaling Modulation : The presence of the furan and acetophenone moieties suggests potential interactions with cellular signaling pathways, including those involved in apoptosis and cell proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A notable study indicated that furan derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .
Antimicrobial Activity
The antimicrobial properties of compounds containing furan rings have also been documented. Research has shown that these compounds can exhibit inhibitory effects against various bacterial strains by disrupting bacterial cell wall synthesis or function .
Study 1: Cytotoxicity on Cancer Cell Lines
In a comparative study assessing the cytotoxic effects of furan derivatives on human cancer cell lines, it was found that the compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. This suggests a promising therapeutic index for further development .
Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several furan-containing compounds against resistant strains of bacteria. The results indicated that this compound showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Insights from Structural Analogues
Sulfamoyl Group Variations :
- The target compound’s N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl group is distinct from LMM5 (benzyl/methyl) and LMM11 (cyclohexyl/ethyl). Cyclopropyl groups may reduce metabolic degradation compared to bulkier substituents, while the furanmethyl moiety could enhance π-π interactions in target binding .
Furan-2-Carboxamide Backbone :
- Analogues like Compound 65 and 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide show that electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring improve physicochemical properties. The target’s 3-acetylphenyl group may similarly enhance solubility and binding specificity .
Agrochemical vs. Pharmaceutical Potential: Cyprofuram and furmecyclox highlight the agrochemical utility of furan carboxamides, whereas LMM5/LMM11 and nitrothiazole derivatives () suggest pharmaceutical applications. The target compound’s hybrid structure may bridge these domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
